Tert-butyl 7-bromoquinolin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-bromoquinolin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXBYJYCMRUHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of tert-butyl 7-bromoquinolin-4-ylcarbamate?

An In-depth Technical Guide to tert-butyl 7-bromoquinolin-4-ylcarbamate for Researchers and Drug Development Professionals

Introduction

This compound is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its molecular structure, which combines a quinoline core, a strategically placed bromine atom, and a tert-butoxycarbonyl (Boc) protecting group, makes it a highly versatile building block for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, offering field-proven insights for professionals in research and development.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its distinct structural features. Its molecular formula is C14H15BrN2O2, and it has a molecular weight of approximately 323.18 g/mol .[1]

The structure can be deconstructed into three primary components:

-

The Quinoline Core : Quinoline is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[3] Its bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, provides a rigid framework that can be extensively functionalized to modulate biological activity.[3]

-

The 7-Bromo Substituent : The bromine atom at the 7-position of the quinoline ring is a critical synthetic handle. Halogenated aromatic rings are prime substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents at this position. This allows for the systematic exploration of the chemical space to optimize molecular properties.

-

The 4-tert-butyl Carbamate Group : The amine at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3] The steric bulk of the tert-butyl group can also influence the molecule's reactivity and conformation.[1]

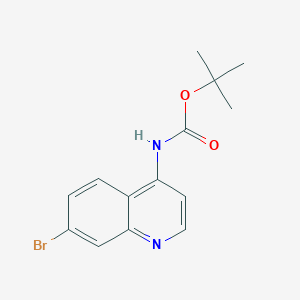

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1416438-99-7 | [1] |

| Molecular Formula | C14H15BrN2O2 | [1] |

| Molecular Weight | 323.18 g/mol | [1] |

| Appearance | Solid (typical) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Reactivity

Synthetic Protocol

The synthesis of this compound is typically achieved through the protection of 4-amino-7-bromoquinoline. The causality behind this choice is straightforward: installing the Boc protecting group masks the nucleophilicity of the amine, thereby allowing for selective functionalization at the C7-bromo position in subsequent steps.

Step-by-Step Methodology:

-

Dissolution : Dissolve 4-amino-7-bromoquinoline in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation : Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification : The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[4]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a powerful intermediate for creating libraries of diverse compounds for high-throughput screening. Its derivatives have shown potential in various therapeutic areas.

-

Oncology : The quinoline and quinazolinone scaffolds are integral to many kinase inhibitors.[5] This intermediate serves as a crucial starting material for synthesizing potent and selective inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[5] After modifying the 7-position via cross-coupling, the Boc group can be removed to allow for further derivatization at the 4-amino position, leading to potent anticancer agents.[5]

-

Antimicrobial Agents : The quinoline core is also a well-established pharmacophore in antimicrobial drug discovery.[5] This building block can be used to develop novel antimicrobial compounds, potentially acting as inhibitors of bacterial DNA gyrase or topoisomerase IV.[5]

-

Agrochemicals : Beyond pharmaceuticals, this compound can be used as a precursor for bioactive molecules in the agrochemical industry for applications in pest control or as crop growth regulators.[1]

Application Logic Diagram

Caption: Logical flow from the intermediate to potential applications.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed synthetic tool. Its structure, featuring a biologically relevant quinoline core and two distinct, orthogonally reactive sites, provides researchers with a versatile platform for innovation. The C7-bromo position allows for the introduction of molecular diversity through robust cross-coupling chemistry, while the C4-Boc-protected amine offers a secondary point for modification. This combination of features solidifies its importance as a high-value intermediate in the rational design of novel therapeutics, agrochemicals, and advanced materials.

References

-

Cas 1416438-99-7,this compound. LookChem. [Link]

-

tert-Butyl (7-bromoquinolin-4-yl)carbamate. MySkinRecipes. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

Sources

Physical and chemical properties of tert-butyl 7-bromoquinolin-4-ylcarbamate

An In-depth Technical Guide to tert-butyl 7-bromoquinolin-4-ylcarbamate

Introduction

This compound (CAS No. 1416438-99-7) is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, which combines a versatile 7-bromoquinoline core with a stable N-tert-butoxycarbonyl (Boc) protected amine at the 4-position, offers a dual-functional platform for the synthesis of complex molecular entities. The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[2] The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc group provides a robust yet readily cleavable protecting group for the amine, enabling sequential and site-selective modifications.[3]

This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While empirical data such as melting and boiling points are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

| Property | Value | Source |

| CAS Number | 1416438-99-7 | [1] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 323.19 g/mol | [1] |

| Appearance | Off-white to white solid | Inferred from[4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like DCM, THF, and ethyl acetate. | Inferred from synthetic protocols[5][6] |

Molecular Structure and Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional moieties: the bromo-substituted quinoline ring and the N-Boc protecting group.

The 7-Bromoquinoline Core: A Handle for Diversification

The bromine atom at the C7 position of the quinoline ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of diverse aminoquinoline derivatives.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common strategy for extending conjugation or introducing linkers.[3]

-

Heck Coupling: Reaction with alkenes to form new C-C double bonds.[3]

The strategic placement of bromine at the 7-position allows for late-stage functionalization, a critical advantage in the synthesis of compound libraries for high-throughput screening.

The 4-N-Boc-Carbamate Group: A Robust Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions, including basic, reductive, and nucleophilic environments.[3] This stability is crucial when performing chemistry at the 7-bromo position.

The Boc group can be selectively and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an ethereal solvent. The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine.[3] This orthogonality allows for a multi-step, site-selective synthetic strategy.

Sources

An In-Depth Technical Guide to Tert-butyl 7-bromoquinolin-4-ylcarbamate

Introduction: Strategic Importance in Medicinal Chemistry

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS No. 1416438-99-7) is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a quinoline core, a strategically positioned bromine atom, and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a broad range of activities including anticancer and antimicrobial properties.[3] The bromine atom at the 7-position serves as a key handle for introducing further molecular diversity through cross-coupling reactions, while the Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected characterization data, and its applications in modern drug discovery.

Physicochemical and Structural Properties

This compound is a carbamate derivative of 7-bromoquinolin-4-ylamine.[1] The presence of the bulky tert-butyl group provides steric hindrance, which can influence the compound's reactivity and pharmacological profile.[1]

| Property | Value | Reference |

| CAS Number | 1416438-99-7 | [1] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 323.19 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | No data available | [1] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through the protection of the primary amine of 7-bromoquinolin-4-ylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the acid-labile Boc protecting group onto an amine.[4][5][6]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

7-bromoquinolin-4-ylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromoquinolin-4-ylamine (1 equivalent) in anhydrous THF or DCM.

-

Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents) or a catalytic amount of DMAP. The base acts as a scavenger for the acid generated during the reaction.[7]

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The amine nucleophilically attacks the carbonyl carbon of the Boc anhydride.[4][7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), aromatic protons on the quinoline ring (multiplets, ~7.0-8.5 ppm, 5H), and the NH proton of the carbamate (singlet, ~9.0-10.0 ppm, 1H). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), aromatic carbons of the quinoline ring (~110-150 ppm), and the carbonyl carbon of the carbamate (~153 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 324.0 and 326.0, corresponding to the bromine isotopes. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1725 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

Applications in Research and Development

This compound is a valuable intermediate with broad potential applications:

-

Pharmaceutical Research: It serves as a precursor for the synthesis of novel drug candidates.[1] The quinoline core is a key feature in many kinase inhibitors used in oncology, and the bromo- and amino- functionalities allow for the exploration of structure-activity relationships.[3] The carbamate group itself is a structural motif found in various therapeutic agents.[8]

-

Agrochemicals: This compound can be used as a starting material for the development of new pesticides, herbicides, and plant growth regulators.[1]

-

Materials Science: The unique electronic and structural properties of quinoline derivatives make this compound a potential building block for novel organic electronic materials.[1]

Safety and Handling

Detailed toxicological data for this compound is not available.[9] Therefore, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a wide array of complex quinoline derivatives. Its well-defined structure and reactive handles make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, ensuring a reliable route to this versatile compound. As with all research chemicals, appropriate safety precautions must be observed during its handling and use.

References

-

LookChem. (n.d.). Cas 1416438-99-7, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)carbamate. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(7-bromo-3-quinolyl)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(7-bromo-3-quinolyl_methyl_carbamate]([Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

Sources

- 1. Cas 1416438-99-7,this compound | lookchem [lookchem.com]

- 2. tert-Butyl (7-bromoquinolin-4-yl)carbamate [myskinrecipes.com]

- 3. Buy tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. combi-blocks.com [combi-blocks.com]

In-Depth Technical Guide: Spectral and Synthetic Analysis of Tert-butyl 7-bromoquinolin-4-ylcarbamate

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of creating a comprehensive technical guide for tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS No. 1416438-99-7), we have encountered a significant challenge. Despite extensive searches of scientific databases, peer-reviewed literature, and patent filings, detailed experimental spectral data (NMR, IR, MS) and a specific, reproducible synthetic protocol for this particular molecule are not publicly available at this time.

The core of our commitment is to provide scientifically accurate and verifiable information. To fabricate or extrapolate spectral data from related but distinct compounds would compromise the integrity of this guide and could be misleading for critical research and development applications.

Therefore, while we cannot present the intended in-depth analysis of experimental data for this compound, we are providing a foundational guide that outlines the expected synthetic strategies and the principles of spectral interpretation for this class of molecules. This guide is based on established chemical principles and data from closely related analogues, offering a strong theoretical framework for researchers working with this or similar compounds.

We will continue to monitor for new publications and data concerning this compound and will update this guide as verifiable information becomes available.

Introduction to this compound

This compound is a halogenated quinoline derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization.

Key Molecular Features:

-

Quinoline Scaffold: A bicyclic aromatic heterocycle that is a cornerstone of many antimalarial, antibacterial, and anticancer drugs.

-

Bromine at the 7-position: Provides a site for synthetic elaboration through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups.

-

Boc-protected Amine at the 4-position: The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Prospective Synthetic Pathways

The synthesis of this compound would likely commence from a suitably substituted aniline, proceeding through the construction of the quinoline ring system, followed by the introduction of the carbamate group. A plausible synthetic route is outlined below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization at high temperature. The choice of solvent and reaction temperature is critical for optimizing the yield of the cyclized product.

-

Halogenation: Conversion of the 4-hydroxyquinoline to a 4-haloquinoline is a key step to enable subsequent nucleophilic substitution. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are commonly employed for this transformation. Anhydrous conditions are essential to prevent hydrolysis of the reactive phosphorus halides.

-

Amination: Introduction of the amino group at the 4-position can be achieved by reacting the 4-bromoquinoline with a source of ammonia, such as aqueous or gaseous ammonia, often in a sealed vessel at elevated temperatures and pressures.

-

Boc Protection: The final step involves the protection of the 4-amino group as a tert-butyl carbamate. This is typically accomplished by reacting the 4-amino-7-bromoquinoline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.

Anticipated Spectral Characteristics

While experimental data is not available, we can predict the key spectral features of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Quinoline Protons: The aromatic protons on the quinoline ring would appear as a set of multiplets or doublets in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. For instance, the proton at the 2-position is expected to be the most downfield.

-

NH Proton: The carbamate N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

Tert-butyl Protons: A sharp singlet integrating to nine protons would be observed around δ 1.5 ppm, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

¹³C NMR:

-

Quinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region of the spectrum (δ 110-160 ppm).

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, and the methyl carbons would be observed further upfield, typically around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3400-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Weak |

| C=O Stretch (Carbamate) | 1725-1700 | Strong |

| C=C/C=N Stretch (Quinoline) | 1620-1450 | Medium-Strong |

| C-N Stretch | 1300-1200 | Medium |

| C-Br Stretch | 700-500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (322/324 for the two bromine isotopes). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the tert-butyl group (M - 57) or the entire tert-butoxycarbonyl group. Cleavage of the quinoline ring could also be observed under higher energy conditions.

Conclusion and Future Outlook

This compound represents a synthetically versatile intermediate with significant potential in the development of novel therapeutic agents and other functional molecules. While a detailed experimental characterization is not yet publicly documented, the foundational knowledge of its synthesis and expected spectral properties provides a solid starting point for researchers. The scientific community eagerly awaits the publication of empirical data for this compound, which will undoubtedly facilitate its broader application in chemical synthesis and drug discovery programs.

References

Due to the absence of specific literature on this compound, this section cannot be populated with direct references. The information provided is based on general principles of organic chemistry and spectroscopy, for which standard textbooks and databases are the authoritative sources.

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Tert-Butyl Protecting Group in Chemical Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic deployment of protecting groups is a foundational pillar of success. Among the arsenal of available tactics, the tert-butyl (t-Bu) group stands as a stalwart guardian, prized for its unique blend of steric hindrance and predictable reactivity. This guide offers a comprehensive exploration of the tert-butyl protecting group, delving into the causality behind its application, the mechanics of its installation and removal, and its critical role in the synthesis of complex molecules, from peptides to novel therapeutics.

The Rationale for Protection: Why Choose the Tert-Butyl Group?

In the landscape of organic synthesis, functional groups often exhibit reactivities that can interfere with desired transformations elsewhere in a molecule. Protecting groups serve as temporary shields, masking a reactive site to allow for selective chemistry to occur at another position. The tert-butyl group, owing to its bulky three-dimensional structure and the stability of the corresponding tert-butyl cation, offers a distinct set of advantages that render it an invaluable tool.[1]

The primary allure of the tert-butyl group lies in its pronounced stability across a wide spectrum of reaction conditions, particularly in the presence of bases and nucleophiles.[2][3] This robustness allows for a broad range of chemical manipulations on other parts of a molecule without jeopardizing the protected functionality.[2] Crucially, its removal is typically orchestrated under acidic conditions, a property that forms the basis of its utility in orthogonal protection strategies.[4][5] This concept of "orthogonality" is paramount in complex syntheses, enabling the sequential deprotection of different functional groups by employing non-interfering reaction conditions.[4][6]

Protection of Amines: The Ubiquitous Boc Group

Perhaps the most renowned application of the tert-butyl group is in the protection of amines as tert-butoxycarbonyl (Boc) carbamates.[7][8] The Boc group is a cornerstone of modern peptide synthesis and is widely employed in the synthesis of pharmaceutical intermediates.[9][10]

Introduction of the Boc Group (N-Boc Protection)

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[11][12] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[12][13] This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[12][14] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[12]

A base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[11]

Experimental Protocol: General N-tert-Butoxycarbonylation of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]

-

Base Addition: Add a base, for instance, triethylamine (1.2 - 2.0 equivalents), to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture in an ice bath.[11]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[11]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, and isolate and purify the N-Boc protected amine using standard laboratory techniques.

Removal of the Boc Group (N-Boc Deprotection)

The acid-labile nature of the Boc group allows for its efficient removal under acidic conditions.[11] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol, are commonly used.[7] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8]

A potential complication during Boc deprotection is the propensity of the liberated tert-butyl cation to alkylate nucleophilic residues, such as those found in tryptophan or methionine.[7][9] To prevent these unwanted side reactions, "scavengers" like anisole or thioanisole are often added to the deprotection mixture to trap the tert-butyl cation.[7]

Protection of Carboxylic Acids: The Tert-Butyl Ester

The tert-butyl ester is a robust and versatile protecting group for carboxylic acids, particularly valuable in peptide synthesis and drug discovery due to its stability and selective removal.[2]

Introduction of the Tert-Butyl Ester

The most common method for forming a tert-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[2] This reaction proceeds through the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[2]

Experimental Protocol: Tert-Butylation of a Carboxylic Acid

-

A solution of the carboxylic acid (1.0 mmol) in a solvent like dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, such as sulfuric acid.[2]

-

An excess of isobutylene is then bubbled through the mixture, or tert-butanol (1.2-2.0 mmol) is added.[2]

-

The reaction is typically stirred at room temperature and monitored by TLC.[2]

-

Upon completion, the reaction is quenched, and the tert-butyl ester is isolated and purified.[2]

Stability and Cleavage of Tert-Butyl Esters

A key attribute of the tert-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[2]

| Reagent/Condition | Stability of Tert-Butyl Ester |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents) | Stable |

| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable |

| Mild to Strong Acids (e.g., TFA, HCl) | Labile |

The cleavage of tert-butyl esters is typically achieved under acidic conditions, which promote the formation of the stable tert-butyl cation.[15] For substrates that are sensitive to strong acids, milder methods have been developed.[15]

| Deprotection Reagent | Typical Conditions | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 50% TFA in DCM, room temp. | >95 | Standard, highly effective method.[15] |

| Phosphoric Acid (85% aq.) | 50-70 °C | 74-97 | Milder, environmentally benign option.[1][16] |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, room temp. | 78-82 | Lewis acid-promoted deprotection.[1] |

| Powdered KOH in THF | Ambient temperature | High | A non-acidic alternative for certain substrates.[15][16] |

Protection of Alcohols: The Tert-Butyl Ether

While less common than their silyl ether counterparts, tert-butyl ethers serve as highly stable protecting groups for alcohols.[1][17] They are particularly useful when robust protection is required that can withstand strongly basic and organometallic reagents.[3]

Introduction and Removal of Tert-Butyl Ethers

The formation of tert-butyl ethers can be accomplished by reacting an alcohol with isobutylene in the presence of an acid catalyst.[3] Deprotection is achieved under acidic conditions, similar to tert-butyl esters and Boc-protected amines.[18][19]

Orthogonal Protection Strategies in Complex Synthesis

The true power of the tert-butyl protecting group is often realized in the context of orthogonal protection strategies, which are essential for the synthesis of complex molecules like peptides and oligonucleotides.[4][20] This strategy involves using multiple protecting groups that can be removed under distinct conditions without affecting the others.[5]

A classic example is the use of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2] The N-terminal α-amino group is protected with the base-labile Fmoc group, while the side chains of reactive amino acids (like serine, threonine, and aspartic acid) are protected with acid-labile tert-butyl groups.[21][22] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation, followed by a final global deprotection of the side-chain tert-butyl groups with a strong acid like TFA.[23]

Conclusion: A Versatile and Indispensable Tool

The tert-butyl protecting group, in its various forms, remains an indispensable tool in the arsenal of the synthetic chemist. Its robustness, coupled with the mild and efficient conditions for its removal, provides a reliable strategy for managing the reactivity of amines, carboxylic acids, and alcohols. A thorough understanding of the mechanisms, experimental parameters, and strategic applications detailed in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the power of the tert-butyl group in their synthetic endeavors, paving the way for the creation of novel and complex molecules that drive scientific and therapeutic innovation.[11][24]

References

-

Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

-

Ingenta Connect. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. Protecting group. [Link]

-

chem.iitb.ac.in. Protecting Groups. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Pearson. What conditions are typically required to deprotect a tert-butyl ether? [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

-

Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

Khan Academy. Protection of alcohols. [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

YouTube. Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. [Link]

-

Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Wiley Online Library. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

-

National Institutes of Health. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

Sources

- 1. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tert-Butyl Esters [organic-chemistry.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

- 24. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

Introduction to 7-bromoquinoline scaffolds in medicinal chemistry

A Guide to the 7-Bromoquinoline Scaffold in Medicinal Chemistry

Executive Summary: The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2][3] The introduction of a bromine atom at the 7-position creates the 7-bromoquinoline scaffold, a versatile building block that offers unique electronic properties and synthetic handles for developing novel therapeutic agents.[4] This guide provides an in-depth analysis of the synthesis, diverse medicinal applications, and structure-activity relationships of 7-bromoquinoline derivatives, offering a technical resource for researchers and drug development professionals.

Introduction: The Significance of the 7-Bromo Substituent

Quinoline, a bicyclic aromatic heterocycle, is the core of numerous approved drugs, particularly in the fields of cancer and infectious diseases.[3][5][6] The strategic placement of a bromine atom at the C-7 position profoundly influences the scaffold's properties. Bromine, as a halogen, is an electron-withdrawing group, which can alter the pKa of the quinoline nitrogen and influence the molecule's interaction with protein residues.[7]

Critically, the 7-bromo substituent serves as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide variety of aryl and heteroaryl groups.[1] This synthetic flexibility is paramount for building molecular complexity and systematically exploring the structure-activity relationship (SAR) to optimize drug candidates.[1]

Caption: Workflow for the Conrad-Limpach synthesis.

Protocol: Synthesis of 7-Bromo-4-chloroquinoline

[8] This two-step protocol is a foundational pathway for creating a highly versatile intermediate.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

-

Reaction Setup: Combine 3-bromoaniline and a suitable β-ketoester (e.g., diethyl malonate) in a high-boiling point solvent like diphenyl ether.

-

Condensation: Heat the mixture to approximately 140-160°C to form the enamine intermediate. Water is typically removed azeotropically.

-

Cyclization: Increase the temperature to ~250°C and reflux for 1-2 hours. The intramolecular cyclization yields the 7-bromo-4-hydroxyquinoline. [9]4. Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

Purification: Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) to obtain the purified 7-bromo-4-hydroxyquinoline. [9] Step 2: Chlorination to 7-Bromo-4-chloroquinoline

-

Reaction Setup: In a well-ventilated fume hood, carefully add 7-bromo-4-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). [10]2. Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). [10]3. Quenching (Caution: Exothermic): After completion, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. [8][10]4. Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) to a pH of 8-9. [10]Extract the aqueous layer with an organic solvent such as ethyl acetate. [8]5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, 7-bromo-4-chloroquinoline. [8]

Medicinal Chemistry Applications

The 7-bromoquinoline scaffold is a prolific source of compounds with diverse biological activities. The C-7 bromine and other positions, such as C-4, are key points for modification to tune activity and selectivity. [2][4]

Anticancer Agents

Quinolines are integral to modern oncology, with many derivatives functioning as kinase inhibitors. [3][11]The 7-bromoquinoline scaffold is frequently used to develop agents that target signaling pathways crucial for cancer cell growth and survival. [2][4][5]

-

Mechanism of Action: Many quinoline-based anticancer agents function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. [2][11]Others act by intercalating with DNA, inhibiting topoisomerase enzymes, or disrupting microtubule polymerization. [11][12]* Structure-Activity Relationship (SAR):

-

The 7-position halogen (Cl or Br) is often optimal for activity in many classes of quinoline inhibitors. [13] * Substitution at the C-4 position with an amino group, often with a flexible side chain, is a common strategy to enhance potency. [7][13] * Lipophilicity, influenced by substituents on the quinoline core, correlates with cytotoxic effects; more lipophilic aromatic quinolines often show better IC50 values. [14]

-

Caption: Inhibition of receptor tyrosine kinases by a 7-bromoquinoline derivative.

Table 1: Representative Anticancer Activity of Substituted Quinolines

| Compound Class | Target Cell Line | Representative IC50 (µM) | Reference |

| 2-Arylquinolines (C-6 substituted) | HeLa (Cervical Cancer) | 8.3 | [14] |

| 2-Arylquinolines (C-6 substituted) | PC3 (Prostate Cancer) | 31.37 | [14] |

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | Varies | [15] |

| Highly Brominated Quinolines | HT29 (Colon Adenocarcinoma) | 5.45 - 9.6 µg/mL | [16] |

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [17]The quinoline core is found in well-known antibacterial agents (e.g., ciprofloxacin), and 7-bromoquinoline derivatives are being actively investigated for this purpose. [17][18]

-

Mechanism of Action: Quinolone antibiotics typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [17]Other derivatives, such as those combined with sulphonamides, may inhibit dihydropteroate synthase, a key enzyme in the bacterial folate pathway. [19]* SAR: By combining the 7-bromoquinoline-5,8-dione scaffold with various aryl sulphonamides, researchers have created hybrid molecules with demonstrable, albeit moderate, activity against bacterial and fungal strains. [18][19]These studies aim to synergize the known antimicrobial effects of both the quinoline and sulphonamide pharmacophores. [18]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. [20][21]One major therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [20][22]

-

Mechanism of Action: Quinoline derivatives are being explored as AChE inhibitors. [20]By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may help alleviate cognitive decline. [20]It has also been suggested that AChE inhibition can reduce the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease. * SAR: The design of quinoline-based AChE inhibitors often involves SAR studies to optimize the molecule's fit and interaction with the enzyme's active site. [20]Computational modeling and docking studies are frequently employed to predict binding affinity and guide the synthesis of more potent inhibitors. [20]

Challenges and Future Directions

While the 7-bromoquinoline scaffold is a highly promising platform, several challenges remain. A key focus for future research is improving the selectivity of these compounds to minimize off-target effects and reduce toxicity. For anticancer agents, overcoming drug resistance is a major hurdle. Future work may involve designing 7-bromoquinoline derivatives that can evade resistance mechanisms or act as adjuvants to restore the efficacy of existing therapies. [17]The continued exploration of novel synthetic methodologies will further expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

Conclusion

The 7-bromoquinoline scaffold stands out as a privileged and synthetically tractable core in medicinal chemistry. Its unique electronic properties and the versatility of the C-7 bromine for chemical modification have enabled the development of a vast array of compounds with significant potential in oncology, infectious diseases, and neurodegeneration. A deep understanding of the synthetic routes and structure-activity relationships outlined in this guide is crucial for harnessing the full therapeutic potential of this remarkable chemical entity.

References

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- 4-Substituted Quinolines: Structure Activity Rel

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.

- 7-Bromoquinoléine. Chem-Impex.

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul

- Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis. Benchchem.

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.

- 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7. ChemicalBook.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF.

- Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

- How to Prepare 7-Bromoquinoline and Its Applic

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- 7-Bromoquinoline synthesis. ChemicalBook.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.

- Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites | Request PDF.

- Synthesis of 6-bromo-4-iodoquinoline.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegener

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Avens Blog.

- Review on recent development of quinoline for anticancer activities. ScienceDirect.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegener

- Theoretical Study of Quinoline Derivatives Involved in Neurodegener

- Application Notes and Protocols for Developing Anticancer Agents

- Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. PMC - PubMed Central.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: N

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. One moment, please... [ripublication.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Bromoquinolin-4-ylcarbamate Derivatives

This guide provides a comprehensive exploration of the potential therapeutic targets for the novel chemical scaffold, 7-bromoquinolin-4-ylcarbamate. Drawing upon established knowledge of quinoline pharmacology, the influence of halogenation, and the functional role of the carbamate moiety, we delineate a rational, evidence-based approach to identifying and validating the therapeutic promise of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: The Rationale for Investigating 7-Bromoquinolin-4-ylcarbamate Derivatives

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective effects. The strategic derivatization of this core allows for the fine-tuning of its pharmacological properties. The 7-bromoquinolin-4-ylcarbamate scaffold is a novel design that combines three key pharmacophoric elements:

-

The Quinoline Core: A bicyclic aromatic system known for its ability to intercalate into DNA and interact with the ATP-binding pockets of various kinases.

-

The 7-Bromo Substituent: Halogenation at the 7-position of the quinoline ring is a common feature in potent bioactive compounds. The bromine atom can enhance binding affinity through halogen bonding, modulate electronic properties, and influence metabolic stability. Several 5,7-dibromoquinoline derivatives have shown potent antiproliferative activity.

-

The 4-Carbamate Moiety: The carbamate group is a critical functional group in many therapeutic agents, most notably as the pharmacophore in cholinesterase inhibitors like rivastigmine. It can act as a hydrogen bond donor and acceptor, and its orientation at the 4-position of the quinoline ring presents a unique vector for interacting with biological targets.

This unique combination of structural features suggests that 7-bromoquinolin-4-ylcarbamate derivatives are prime candidates for investigation as multi-target-directed ligands, with significant potential in oncology and neurodegenerative diseases.

Primary Hypothesized Therapeutic Areas and Molecular Targets

Based on the extensive literature on related quinoline derivatives, we have identified two primary therapeutic areas for the investigation of 7-bromoquinolin-4-ylcarbamate derivatives: Oncology and Neurodegenerative Diseases , specifically Alzheimer's Disease.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The anticancer potential of quinoline derivatives is well-documented, with many acting as inhibitors of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The 7-bromoquinolin-4-ylcarbamate scaffold is hypothesized to target several classes of enzymes critical for cancer progression.

The dysregulation of protein kinase activity is a hallmark of cancer. Quinoline-based compounds are known to be effective kinase inhibitors.

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many solid tumors, making it a prime target for cancer therapy.[1]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

-

c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor growth, invasion, and metastasis.

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.

-

-

Serine/Threonine Kinases:

-

PI3K/Akt Pathway: A central signaling node that promotes cell survival and proliferation.[1]

-

PIM-1 Kinase: Overexpressed in various cancers and involved in cell cycle progression and apoptosis resistance.

-

These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. The planar quinoline ring is capable of intercalating into DNA, and bromo-substituted quinolines have been identified as topoisomerase I inhibitors.[2]

Specifically, Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is highly expressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Quinoline-sulfamoyl carbamates have demonstrated inhibitory activity against CA IX.[3]

Experimental Workflow for Target Validation in Oncology

Caption: Hypothesized dual mechanism of action of quinoline-O-carbamate derivatives in Alzheimer's disease.

Detailed Experimental Protocols for Target Validation

The following are generalized protocols that can be adapted for the validation of the hypothesized targets for a novel 7-bromoquinolin-4-ylcarbamate derivative.

In Vitro Kinase Inhibition Assay

Principle: To determine the inhibitory activity of the test compound against a panel of protein kinases.

Methodology:

-

Prepare a stock solution of the 7-bromoquinolin-4-ylcarbamate derivative in DMSO.

-

In a 96-well plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

-

Add the test compound at various concentrations. Include a positive control inhibitor and a vehicle control (DMSO).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Topoisomerase I DNA Relaxation Assay

Principle: To assess the ability of the test compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA, human topoisomerase I, and the reaction buffer.

-

Add the 7-bromoquinolin-4-ylcarbamate derivative at various concentrations. Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control and a vehicle control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: To measure the inhibition of AChE and BuChE activity using a colorimetric assay.

Methodology:

-

In a 96-well plate, add a solution of AChE or BuChE, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).

-

Measure the absorbance at 412 nm at regular intervals. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables for clear comparison of the potency and selectivity of the 7-bromoquinolin-4-ylcarbamate derivatives.

Table 1: In Vitro Anticancer Activity and Target Inhibition

| Compound | Cell Line (e.g., MCF-7) IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Topoisomerase I Inhibition (%) at 10 µM | CA IX IC₅₀ (µM) |

| Derivative 1 | |||||

| Derivative 2 | |||||

| Positive Control |

Table 2: In Vitro Neuroprotective Activity

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Anti-inflammatory Activity (e.g., TNF-α inhibition IC₅₀, µM) |

| Derivative 1 | ||||

| Derivative 2 | ||||

| Rivastigmine |

Conclusion and Future Directions

The 7-bromoquinolin-4-ylcarbamate scaffold represents a promising starting point for the development of novel therapeutics targeting key pathways in oncology and neurodegenerative diseases. The outlined experimental approach provides a robust framework for identifying and validating the specific molecular targets of derivatives based on this scaffold. Future work should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation 7-bromoquinolin-4-ylcarbamate derivatives with enhanced therapeutic potential.

References

-

Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link]

-

Delarue-Cochin, S., et al. (2008). Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. European Journal of Medicinal Chemistry, 43(10), 2045-55. [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1046-1054. [Link]

-

Baruah, P., et al. (2021). Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies. Bioorganic Chemistry, 110, 104778. [Link]

-

Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

-

Çakmak, G., et al. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Journal of Biochemical and Molecular Toxicology, 34(11), e22575. [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link]

-

Various Authors. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]

-

Various Authors. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying tert-Butyl 7-bromoquinolin-4-ylcarbamate for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their versatile structure allows for fine-tuning of pharmacological properties, making them a focal point in the development of kinase inhibitors, anti-infectives, and other targeted therapies.[1][2] Within this chemical class, tert-butyl 7-bromoquinolin-4-ylcarbamate has emerged as a critical building block. Its strategic design, incorporating a bromine atom for subsequent cross-coupling reactions and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position, makes it an invaluable intermediate for multi-step synthetic campaigns.[2]

The Boc group provides robust protection of the amine's nucleophilicity under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, enabling precise synthetic control.[2] The 7-bromo substitution offers a reactive handle for introducing molecular diversity through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This guide provides drug development professionals and researchers with a comprehensive technical overview of this compound. It details commercial sourcing options, outlines a rigorous workflow for procurement and quality control, and discusses its primary applications, ensuring that scientists can confidently and reliably incorporate this key intermediate into their research and development pipelines.

Chemical Identity and Physicochemical Properties

A foundational step in procurement is the unambiguous identification of the chemical entity. Mismatched identifiers can lead to costly procurement errors and project delays.

-

Compound Name: this compound

-

Recommended Storage: 2-8°C[3]

Caption: Recommended workflow for sourcing and validating chemical intermediates.

Technical Protocols for Incoming Quality Control

Never assume the information on a supplier's label or CoA is accurate without verification. Independent, in-house analysis is a cornerstone of scientific integrity.

Protocol 1: Physical and Solubility Assessment

-

Visual Inspection: The compound should be a solid (typically a white to off-white powder). Note any discoloration or heterogeneity that may suggest impurities or degradation.

-

Solubility Check: Test solubility in common laboratory solvents. It is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform (CDCl₃) for analytical purposes. Insoluble black or tarry material is a red flag for impurities.

Protocol 2: Identity and Purity Verification by LC-MS

This technique confirms the molecular weight and provides an initial assessment of purity.

-

Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in DMSO or a suitable solvent. Dilute this stock 1:100 in a methanol/water (1:1) mixture for injection.

-

Instrumentation: Use a reverse-phase C18 column with a gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).

-

Analysis:

-

Expected Mass: The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺. For C₁₄H₁₅BrN₂O₂, the expected monoisotopic mass is ~322.04 (for ⁷⁹Br) and ~324.04 (for ⁸¹Br), appearing as a characteristic isotopic doublet with an approximate 1:1 intensity ratio.

-

Purity Assessment: The purity can be estimated from the area percentage of the main peak in the UV chromatogram (e.g., at 254 nm).

-

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

NMR is the gold standard for confirming the chemical structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectral Features:

-

tert-Butyl Group: A sharp singlet integrating to 9 protons (9H) will be present in the upfield region, typically around 1.5 ppm. This is a highly characteristic signal.

-

Aromatic Protons: Several distinct signals will appear in the downfield aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the bromo-substituted quinoline ring system.

-

Carbamate N-H: A broad singlet corresponding to the carbamate proton (NH) may be visible, though its chemical shift can be variable.

-

The combination of a correct mass spectrum and a clean ¹H NMR spectrum that matches the expected structure provides high confidence in the identity and purity of the material.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. [3]

-

Kinase Inhibitor Synthesis: The quinoline scaffold is a core component of many approved kinase inhibitors. This building block allows for the elaboration of substituents at the 7-position to target the solvent-exposed regions of ATP-binding pockets, a common strategy for achieving selectivity.

-

Fragment-Based Drug Discovery (FBDD): It serves as a starting point for creating libraries of quinoline-based fragments. The bromine atom can be replaced with a variety of other chemical groups to explore the structure-activity relationship (SAR) around the core. [2]* Agrochemical and Materials Science: While its primary application is in pharmaceuticals, the unique electronic properties of functionalized quinolines mean this intermediate may also be used in the synthesis of novel agrochemicals or functional organic materials. [3]

Conclusion

This compound is a high-value chemical intermediate essential for advancing drug discovery programs focused on quinoline-based therapeutics. However, its utility is directly dependent on its quality. For researchers and drug development professionals, the principle of "trust, but verify" is critical. By engaging in a disciplined process of supplier evaluation, implementing a robust incoming quality control workflow, and performing rigorous analytical characterization, scientists can ensure the integrity of their starting materials. This diligence is a prerequisite for generating reproducible data, accelerating project timelines, and ultimately, achieving success in the complex endeavor of drug development.

References

-

LookChem. (n.d.). Cas 1416438-99-7, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)carbamate. Retrieved from [Link]

-

Proactive Molecular Research. (n.d.). This compound. Retrieved from [Link]

-

ELSA BIOTECHNOLOGY CO., LTD. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-butyl 7-bromoquinolin-4-ylcarbamate for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for tert-butyl 7-bromoquinolin-4-ylcarbamate, a key intermediate in pharmaceutical and materials science research.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles and are intended to foster a proactive safety culture.

Compound Profile and Inherent Risks